6-bromo-1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
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Overview
Description
6-bromo-1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.
Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be done using chlorine gas or a chlorinating agent like thionyl chloride.
Addition of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions. This can be done by reacting the quinazoline intermediate with benzyl chloride and phenyl magnesium bromide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines. Substitution reactions can lead to a variety of substituted quinazolines with different functional groups.
Scientific Research Applications
6-bromo-1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential as a lead compound in drug discovery, particularly for the development of novel anticancer and antimicrobial agents.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-bromo-1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to the disruption of signaling pathways and cellular functions.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death in rapidly dividing cells, such as cancer cells.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1-(3-bromobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure with chlorine and bromine atoms swapped.
6-bromo-1-(3-methylbenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure with a methyl group instead of a chlorine atom.
6-bromo-1-(3-chlorobenzyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione: Similar structure with a methyl group on the phenyl ring.
Uniqueness
6-bromo-1-(3-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to the specific arrangement of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H14BrClN2O2 |
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Molecular Weight |
441.7 g/mol |
IUPAC Name |
6-bromo-1-[(3-chlorophenyl)methyl]-3-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H14BrClN2O2/c22-15-9-10-19-18(12-15)20(26)25(17-7-2-1-3-8-17)21(27)24(19)13-14-5-4-6-16(23)11-14/h1-12H,13H2 |
InChI Key |
LYZPEZJBDCSTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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